Cobalt(2+) neoundecanoate

Description

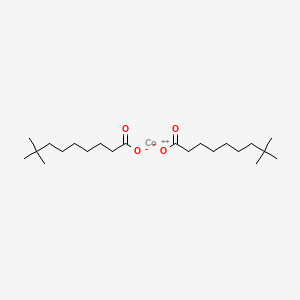

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93918-17-3 |

|---|---|

Molecular Formula |

C22H42CoO4 |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

cobalt(2+);8,8-dimethylnonanoate |

InChI |

InChI=1S/2C11H22O2.Co/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

GQAQQCBJYWJCDR-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Co+2] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for Cobalt(2+) Neoundecanoate

Direct synthesis methods offer an efficient route to this compound by utilizing elemental cobalt or its derivatives in reaction with the corresponding carboxylic acid.

One direct method involves the reaction of metallic cobalt powder with neoundecanoic acid. This process typically requires heating and air sparging to facilitate the oxidation of cobalt. A specific procedure involves heating a mixture of cobalt powder, neodecanoic acid, and a solvent like mineral spirits to 85°C while sparging with air. The reaction is often aided by a catalyst solution. After several hours, the mixture is heated to a higher temperature (e.g., 135°C) under a vacuum to remove water, filtered, and then diluted with a solvent to achieve the desired concentration.

Another direct approach is the electrochemical synthesis of transition metal carboxylates. cdnsciencepub.com This technique involves the electrochemical oxidation of a sacrificial cobalt metal anode in a non-aqueous solution of the carboxylic acid, such as neoundecanoic acid. cdnsciencepub.comgoogle.com The process can be carried out in an emulsion comprising the carboxylic acid, an aqueous phase containing an electrolyte, and an organic phase. google.com Passing a current between the cobalt anode and an inert cathode triggers the electrolytic reaction, forming the metal carboxylate. google.com This method has been successfully applied to a wide range of carboxylic acids to produce various cobalt(II) carboxylates. cdnsciencepub.com

Table 1: Example of Direct Synthesis from Elemental Cobalt

| Reactant/Solvent | Quantity | Role |

|---|---|---|

| Cobalt Powder | 50 g | Reactant |

| Neodecanoic Acid | 316.2 g | Reactant |

| Catalyst Solution | (see 2.2.1) | Catalyst |

A common industrial preparation technique utilizes cobalt carbonate as the starting material in a hybrid reaction with a mixture of organic acids. google.com This process is not a simple acid-base reaction but a more complex synthesis involving multiple stages. In a typical procedure, cobalt carbonate is reacted with a combination of glacial acetic acid, neodecanoic acid, and another organic acid like pivalic acid in a sealed reactor. This initial saponification reaction is conducted at a controlled temperature of 90-100°C for at least three hours. google.com

Following the initial reaction, a displacement step is carried out at a higher temperature, typically between 160 and 168°C. An additive such as abietic acid is introduced to displace the more volatile glacial acetic acid. The displaced acetic acid and water are then removed via vacuum reaction and filtration, yielding the cobalt neodecanoate product. google.com This multi-acid, multi-step "hybrid" approach allows for fine-tuning of the final product's properties. google.com The fundamental reactivity of transition metal carbonates with acids supports this pathway, as they are readily attacked by mineral and organic acids. atamanchemicals.com

Table 2: Hybrid Reaction Steps from Cobalt Carbonate google.com

| Step | Process | Temperature | Duration |

|---|---|---|---|

| 1 | Saponification Reaction | 90-100°C | ≥ 3 hours |

| 2 | Acid Displacement | 160-168°C | ≥ 1 hour |

Mechanistic Investigations of this compound Formation

Understanding the underlying mechanisms, including the role of catalysts and solvents, is crucial for controlling the synthesis of this compound.

Catalytic additives are essential for enhancing reaction rates and influencing the properties of the final product. In the direct synthesis from cobalt powder, a catalyst solution containing sodium formate (B1220265) and ammonium (B1175870) nitrate (B79036) is used. These additives facilitate the oxidation and dissolution of the elemental cobalt into the reaction medium.

In the hybrid process starting from cobalt carbonate, additives play multiple roles. Abietic acid is added as a tackifier and also to displace acetic acid from the cobalt salt mixture at high temperatures. google.com Furthermore, activated calcium carbonate is introduced to balance the pH of the system, which helps in preventing corrosion and improving the adhesion level of the final product. google.com

The influence of additives on cobalt-catalyzed reactions can be profound. In some catalytic systems, additives can fundamentally alter the reaction pathway by changing the oxidation state or spin state of the active cobalt species, leading to different product selectivities. eurekalert.org For instance, Lewis acids like zinc triflate (Zn(OTf)₂) have been shown to be effective additives in other cobalt-catalyzed reactions, suggesting their potential role in activating substrates or the catalyst itself. d-nb.info

The choice of solvent is critical in the synthesis of this compound, affecting reaction kinetics, product solubility, and purification. In direct synthesis methods, non-polar solvents like mineral spirits or toluene (B28343) are commonly employed. lew.ro Toluene can be used to azeotropically remove byproducts like acetic acid, driving the reaction to completion. lew.ro

Optimization of Reaction Parameters for Industrial and Laboratory Scale Synthesis

Optimizing reaction parameters such as temperature, pressure, concentration, and reaction time is key to developing efficient and economical synthesis processes for both laboratory and industrial scales.

For the electrosynthesis of cobalt carboxylates, several parameters have been optimized. Reaction temperatures are typically maintained in the range of 45–60°C to balance reaction rate with the minimization of side reactions like cathode plating. google.com The concentration of the electrolyte, such as ammonium acetate (B1210297), is also a critical factor; a concentration of 1.0N was found to significantly reduce reaction time and cell voltage without promoting heavy cathode plating. google.com The ratio of the organic phase to the aqueous electrolyte phase is another parameter that must be optimized to maximize the space-time yield of the reactor. google.com

In the hybrid reaction process from cobalt carbonate, the parameters are well-defined for industrial production. The initial saponification is controlled at 90-100°C for over three hours, while the subsequent acid displacement and vacuum distillation step is performed at 160-168°C. google.com Such precise temperature control is vital for ensuring the correct sequence of reactions and for effectively removing byproducts.

For large-scale production, there is also a trend towards developing highly atom-economical, green processes. This can involve performing reactions in the absence of a solvent, which significantly reduces waste and simplifies purification. acs.org The scalability of cobalt-catalyzed reactions to gram-scale and beyond has been demonstrated, proving their viability for producing larger quantities of material. chemrxiv.org Statistical methods like Response Surface Methodology (RSM) are often employed in industrial settings to systematically analyze the impact of multiple operating conditions and find the optimal parameters for maximizing yield and selectivity. nih.govijche.ir

Table 3: Optimized Parameters for Cobalt Carboxylate Synthesis google.com

| Parameter | Optimized Range/Value | Rationale |

|---|---|---|

| Temperature (Electrosynthesis) | 45-60°C | Balances reaction rate with minimizing side reactions. |

| Electrolyte Conc. (Electrosynthesis) | ~1.0 N | Reduces reaction time and cell voltage effectively. |

| Current Density (Electrosynthesis) | Varies (e.g., < 1.1 amp/cm²) | Higher density can increase rate but may form more byproducts. |

Temperature and Pressure Regimes in Carboxylate Salt Formation

Temperature and pressure are critical parameters in the synthesis of this compound, directly influencing reaction rates, product yield, and purity. The formation of the carboxylate salt can be achieved under various conditions, ranging from atmospheric pressure to vacuum, with temperatures adjusted to facilitate the reaction and remove byproducts.

One common synthetic approach involves reacting a cobalt(II) source, such as cobalt(II) hydroxide (B78521) or cobalt carbonate, with neoundecanoic acid. google.com In a typical procedure, this reaction is conducted at elevated temperatures to drive the reaction forward and remove water, which is a common byproduct. For instance, a hybrid reaction using cobaltous carbonate and a mix of organic acids including neodecanoic acid can be initiated at a temperature range of 90-100°C under normal atmospheric pressure. google.com Following the initial reaction, the temperature can be increased to 160-168°C to displace intermediate products like glacial acetic acid and to remove water under vacuum. google.com

Another method involves the direct reaction of cobalt powder with neodecanoic acid in the presence of a catalyst and a solvent like mineral spirits. The initial phase of this reaction is maintained at approximately 85°C for several hours. A subsequent heating step to 135°C under vacuum is employed to effectively remove the water formed during the reaction.

Hydrothermal methods also demonstrate the interplay of temperature and pressure. In the synthesis of related cobalt ferrite (B1171679) nanoparticles from carboxylate precursors, precipitation rates were shown to increase significantly when the temperature was raised from 160°C (0.6 MPa) to 190°C (1.3 MPa). researchgate.net Complete precipitation was achieved within 20 minutes at the higher temperature and pressure, highlighting how these parameters can accelerate the formation of the desired metal salt complex. researchgate.net

The table below summarizes various temperature and pressure regimes used in related cobalt carboxylate syntheses.

| Cobalt Source | Carboxylic Acid/Reactant | Temperature (°C) | Pressure | Key Process |

| Cobaltous Carbonate | Neodecanoic Acid, Glacial Acetic Acid | 90-100 | Normal atmospheric | Initial saponification reaction. google.com |

| Intermediate from above | Abietic Acid | 160-168 | Vacuum | Displacement of acetic acid and water removal. google.com |

| Cobalt Powder | Neodecanoic Acid | 85 | Atmospheric | Main reaction phase with air sparging. |

| Intermediate from above | - | 135 | Vacuum | Water removal. |

| Iron-Cobalt Carboxylate | Water (for hydrolysis) | 160 - 190 | 0.6 - 1.3 MPa | Hydrothermal precipitation. researchgate.net |

This table illustrates typical conditions for cobalt carboxylate synthesis, which are applicable to this compound.

Control of Reactant Stoichiometry and Feed Rates

The precise control of reactant stoichiometry—the molar ratio of the cobalt source to neoundecanoic acid—is fundamental to maximizing product yield and ensuring the purity of the final this compound. The theoretical stoichiometry for the formation of this compound from a cobalt(II) source (e.g., Co(OH)₂) and neoundecanoic acid is 1:2. However, in practice, reaction conditions may be optimized by adjusting these ratios.

In the synthesis of complex cobalt-containing materials, the fine-tuning of stoichiometry is a key factor for success. nih.govnih.gov For example, in the creation of cobalt-containing polyoxometalates, reacting cobalt(II) acetate and sodium tungstate (B81510) in a specific 1:6 stoichiometric ratio was a critical parameter. nih.gov Similarly, when synthesizing cobalt sulfide (B99878) nanocrystals, altering the stoichiometric excess of the sulfur precursor allowed for precise control over the final product phase. nih.gov This principle extends to carboxylate synthesis, where controlling the reactant ratios is essential for product consistency. cyberleninka.ru

Deviations from the ideal 1:2 molar ratio can be used to drive the reaction to completion or to influence the properties of the product. Using a slight excess of neoundecanoic acid can help ensure that all of the cobalt source is consumed, which can simplify purification processes. However, a large excess may result in a final product with a high acid number, which may be undesirable for certain applications.

The feed rate of reactants, particularly in continuous or semi-batch processes, is another crucial control parameter. A controlled feed rate can help manage the reaction exotherm, maintain a consistent temperature, and ensure homogenous mixing, all of which contribute to a more uniform product.

The table below outlines the impact of stoichiometry in representative metal salt synthesis.

| Synthesis Type | Reactants | Stoichiometric Ratio (Metal:Ligand) | Observation | Reference |

| Cobalt Polyoxometalate | Cobalt(II) acetate, Sodium tungstate | 1:6 | A specific ratio is crucial for the formation of the desired plenary anion. | nih.gov |

| Cobalt Sulfide Nanocrystals | Cobalt(II) stearate, Substituted thiourea | 1:1 to 1:6 | Varying the excess of the sulfur source controls the final crystalline phase (e.g., Co₉S₈ vs. Co₃S₄). | nih.gov |

| Lead Iodide (Perovskite Precursor) | Lead(II) nitrate, Potassium iodide | Variable | Control of stoichiometry through mechanochemical synthesis allows for tunable material properties. | whiterose.ac.uk |

This table demonstrates the importance of stoichiometry in controlling the outcome of inorganic salt synthesis, a principle directly applicable to this compound.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and efficient manufacturing processes. These principles focus on reducing waste, minimizing energy consumption, using less hazardous materials, and improving atom economy. nih.govmdpi.com

Key green chemistry principles relevant to this synthesis include:

Waste Prevention and Atom Economy : Traditional methods can produce byproducts and waste streams. Green approaches prioritize reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. pnas.org For example, a direct addition reaction between a cobalt source and neoundecanoic acid, which produces only water as a byproduct, has a higher atom economy than multi-step syntheses involving protecting groups or complex catalysts.

Energy Efficiency : Syntheses should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov While many syntheses for cobalt carboxylates require heat, developing new catalysts could enable these reactions to proceed under milder conditions. doi.org Hydrothermal researchgate.net or microwave-assisted processes can also offer more energy-efficient alternatives to conventional heating.

Use of Safer Solvents and Reagents : Many industrial syntheses use volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of safer alternatives like water or solventless reaction conditions. nih.govpnas.org Mechanochemistry, or manual grinding, presents a solvent-free alternative for synthesizing metal carboxylates, significantly reducing waste and environmental impact. mdpi.comresearchgate.net

Use of Renewable Feedstocks : While the cobalt itself is mined, the organic part of the molecule, neoundecanoic acid, is typically derived from petrochemical sources. A greener long-term goal would involve sourcing the carboxylic acid from renewable biomass.

Catalysis : The use of efficient and recyclable catalysts can reduce energy requirements and the need for stoichiometric reagents that might otherwise end up as waste. mdpi.com While some syntheses use catalysts, developing highly active and selective catalysts that operate under green conditions is an ongoing area of research.

Electrochemical synthesis is another promising green route. The direct electrochemical oxidation of a cobalt metal anode in a solution containing the carboxylic acid can produce the desired metal carboxylate directly, often with high purity and without the need for harsh reagents. cdnsciencepub.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Favoring direct addition reactions over substitution reactions to minimize byproducts. pnas.org |

| Energy Efficiency | Exploring low-temperature routes or energy-efficient heating methods like microwave irradiation. nih.gov |

| Safer Solvents | Replacing traditional organic solvents with water, or employing solventless techniques like mechanochemistry. mdpi.comresearchgate.net |

| Catalysis | Developing catalysts that allow for high yields under mild conditions (lower temperature and pressure). mdpi.com |

| Alternative Synthesis Routes | Utilizing direct electrochemical synthesis from a cobalt anode to reduce reagent waste. cdnsciencepub.com |

Coordination Chemistry of Cobalt 2+ Neoundecanoate

Electronic Structure and Ligand Field Theory of Cobalt(II) Centers

The cobalt(II) ion possesses a 3d⁷ electronic configuration, which makes its complexes paramagnetic and often colored. osti.gov According to ligand field theory, in an octahedral field created by six coordinating ligands, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. For a d⁷ ion like Co(II), this can result in either a high-spin (t₂g⁵eg²) or a low-spin (t₂g⁶eg¹) configuration, depending on the magnitude of the crystal field splitting energy (Δo) versus the electron pairing energy. core.ac.uk

Carboxylate ligands, such as neoundecanoate, are generally considered weak-field ligands. Consequently, they produce a relatively small splitting energy, which favors the formation of high-spin complexes. wiley.com In a high-spin octahedral environment, the ground electronic term for Co(II) is ⁴T₁g. mdpi.com The electronic spectra of these complexes typically display absorptions arising from d-d transitions, which are influenced by the ligand field. The covalent nature of the metal-ligand bond in cobalt(II) carboxylates is indicated by the reduction of the interelectron repulsion parameter (B) from the free ion value (1120 cm⁻¹). lew.ro

Table 1: Representative Ligand Field Parameters for High-Spin Octahedral Cobalt(II) Carboxylate Complexes This table presents typical values for related cobalt(II) carboxylate compounds to illustrate the electronic environment.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Ligand Field Splitting Energy (10 Dq) | 8,000 - 9,500 cm⁻¹ | Measures the energy difference between t₂g and eg orbitals. |

| Racah Parameter (B) | 850 - 970 cm⁻¹ | Represents the inter-electronic repulsion within the d-orbitals. |

| Nephelauxetic Ratio (β) | 0.75 - 0.87 | Indicates the degree of covalency in the metal-ligand bond (B_complex / B_free_ion). |

Source: Adapted from findings on various cobalt(II) carboxylates. lew.ro

Structural Elucidation of Coordination Environments

The coordination environment around the Co(II) center is a critical aspect of its chemistry, influencing both physical properties and reactivity.

Cobalt(II) ions typically form four-coordinate (tetrahedral) or six-coordinate (octahedral) complexes. researchgate.net In the solid state, many cobalt(II) carboxylates adopt six-coordinate, pseudo-octahedral geometries. mdpi.comnih.govresearchgate.net This geometry arises from the coordination of oxygen atoms from the carboxylate groups of the neoundecanoate ligands. Depending on the stoichiometry and crystal packing forces, the coordination number can vary, with some cobalt(II) carboxylates showing average coordination numbers of four or five. wiley.com

The term "pseudo-octahedral" is often used because the geometry can be distorted from a perfect octahedron due to the constraints of the ligand bite angle and steric hindrance from the bulky alkyl groups of the neoundecanoate ligands. nih.govscispace.com The branched structure of the neoundecanoate ligand is significant, as it provides steric bulk that can influence the packing of the molecules in the solid state and prevent crystallization, sometimes resulting in a viscous liquid form. smolecule.com

Isomerism is a key feature of coordination chemistry, and cobalt(II) complexes are no exception. When multiple ligands are present, geometrical isomers such as cis and trans can form. researchgate.net The specific isomer that crystallizes can be influenced by subtle factors like crystal packing forces. researchgate.net For a complex like cobalt(2+) neoundecanoate, where the ligand itself is a bidentate carboxylate, the arrangement of these ligands around the metal center can lead to different stereoisomers. For instance, in related systems, the arrangement of bidentate ligands can result in numerous possible geometrical isomers, with steric factors often dictating which isomers are most abundant. acs.orgnih.gov The bulky nature of the neoundecanoate ligand would likely play a dominant role in determining the stereochemical outcome of any complex it forms.

Ligand Binding Modes and Chelation Characteristics of Neoundecanoate

The carboxylate group of the neoundecanoate ligand is a versatile donor, capable of binding to the cobalt(II) center in several distinct modes. csbsju.edu These include:

Monodentate (κ¹): Only one of the two carboxylate oxygen atoms binds to the metal center.

Bidentate Chelate (κ²): Both oxygen atoms of the same carboxylate group bind to the same metal center, forming a four-membered ring. This mode can be strained but is commonly observed. csbsju.edu This κ²-O,O' bidentate mode has been noted in similar metal neodecanoate complexes. smolecule.com

Bridging (μ₂): The carboxylate group bridges two different metal centers, with each oxygen atom coordinating to a different cobalt ion.

The branched 7,7-dimethyloctyl chain of the neoundecanoate ligand does not directly participate in coordination but significantly impacts the compound's properties. nih.govsmolecule.com It enhances solubility in non-polar organic solvents and provides steric stabilization to the complex. smolecule.com

Solution State Behavior and Complexation Equilibria

In aqueous environments, metal carboxylates like this compound are not static entities but exist in dynamic equilibrium.

A defining characteristic of metal carboxylates is their tendency to dissociate in aqueous solution in a pH-dependent manner. europa.euepa.gov The complex exists in a reversible equilibrium between the coordinated salt and its constituent ions: the hydrated cobalt(II) ion, [Co(H₂O)₆]²⁺, and the neoundecanoate anion. europa.euolabs.edu.in

[Co(neoundecanoate)₂] + 6H₂O ⇌ [Co(H₂O)₆]²⁺ + 2 neoundecanoate⁻

The position of this equilibrium is governed by the pH of the solution. A study on the closely related cobalt borate (B1201080) neodecanoate determined a dissociation constant (pKa) of 6.41. scribd.com The pKa represents the pH at which the complex is 50% dissociated. europa.euscribd.com This implies that at a neutral pH, a significant portion of the complex will be dissociated, while at the low pH of the stomach (e.g., pH 1.2), dissociation is expected to be complete. epa.govscribd.com This pH-sensitive behavior is crucial for understanding the compound's bioavailability and reactivity in different environments.

Table 2: pH-Dependent Species of this compound in Aqueous Solution

| pH Range | Dominant Species | Process |

|---|---|---|

| Low pH (< 5) | [Co(H₂O)₆]²⁺ and Neoundecanoic Acid | Complete dissociation of the complex. |

| Circum-neutral pH (~6.4) | [Co(neoundecanoate)₂] ⇌ [Co(H₂O)₆]²⁺ | Reversible equilibrium with significant amounts of both associated and dissociated species. |

| High pH (> 8) | [Co(neoundecanoate)₂] and Neoundecanoate Anion | Association is favored; potential for formation of hydroxo-complexes. docbrown.info |

Source: Based on principles of metal carboxylate dissociation and the reported pKa for cobalt borate neodecanoate. europa.euscribd.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cobalt(II) bis(7,7-dimethyloctanoate) |

| Cobalt(II) diformate |

| Cobalt borate neodecanoate |

| Hexaaquacobalt(II) |

| Neoundecanoic acid |

Spectroscopic Probes for Ligand Exchange Processes

Ligand exchange reactions in labile cobalt(II) complexes are common and can be effectively monitored using spectroscopic techniques, particularly UV-Visible absorption spectroscopy. libretexts.orgnih.gov These exchanges are often accompanied by dramatic color changes, which correspond to shifts in the coordination geometry of the cobalt center. nih.gov

A classic example is the substitution of water ligands in the pink, octahedral [Co(H₂O)₆]²⁺ complex by other ligands. chemguide.co.uksavemyexams.com The addition of concentrated hydrochloric acid, for instance, leads to the formation of the blue, tetrahedral [CoCl₄]²⁻ ion. docbrown.info This transformation involves changes in coordination number, geometry, and color, all of which can be quantified by UV-Vis spectroscopy. docbrown.info Similarly, the reaction with ammonia (B1221849) can replace water ligands to form the hexaamminecobalt(II) ion, which is then easily oxidized to a cobalt(III) complex. libretexts.orgchemguide.co.uk

In neoundecanoate systems, spectroscopic probes would monitor the displacement of the neoundecanoate ligand by stronger-field ligands or the substitution of solvent molecules coordinated to a this compound core. The bulky nature of the neoundecanoate might influence the kinetics of these exchange reactions. Ultrafast T-jump studies on similar systems have shown that ligand substitution can occur in multiple steps, with structural changes from octahedral to tetrahedral being a potential rate-limiting step. nih.gov

Table 1: Spectroscopic Changes in Representative Co(II) Ligand Exchange Reactions

| Initial Complex | Reagent | Final Complex | Initial Color | Final Color | Geometry Change |

| [Co(H₂O)₆]²⁺ | Conc. HCl | [CoCl₄]²⁻ | Pink | Blue | Octahedral → Tetrahedral docbrown.info |

| [Co(H₂O)₆]²⁺ | NaOH (aq) | Co(OH)₂(H₂O)₄ | Pink | Blue (precipitate) | Octahedral → Distorted Octahedral chemguide.co.uksavemyexams.com |

| [Co(H₂O)₆]²⁺ | NH₃ (aq, excess) | [Co(NH₃)₆]²⁺ | Pink | Brown (in air) | Octahedral → Octahedral savemyexams.com |

Redox Properties of Cobalt(II) and Cobalt(III) Species in Neoundecanoate Systems

The redox chemistry of cobalt is primarily centered on the Co(II)/Co(III) couple. The relative stability of these oxidation states, and therefore the redox potential, is highly dependent on the nature of the ligands coordinated to the metal center. gfmoorelab.comnih.gov The cobalt(III) state can be stabilized by suitable ligands, and Co(III) complexes are often prepared by oxidizing a Co(II) salt in the presence of that ligand. docbrown.info

In neoundecanoate systems, the carboxylate ligand plays a crucial role in tuning the redox potential. Electron-donating groups on the ligand tend to stabilize the higher oxidation state, Co(III), leading to an anodic shift in the redox potential. gfmoorelab.com Conversely, electron-withdrawing groups favor the Co(II) state, causing a cathodic shift. gfmoorelab.com The steric strain induced by bulky ligands like neoundecanoate can also significantly influence the redox potential by favoring the geometry preferred by one oxidation state over the other. nih.gov For instance, Co(III) almost exclusively forms low-spin d⁶ octahedral complexes, whereas the high-spin d⁷ Co(II) is more flexible, readily forming both tetrahedral and octahedral complexes. researchgate.net

Cyclic voltammetry is a key technique for determining the redox potentials of these complexes. nih.gov Studies on various cobalt complexes have shown that redox potentials can be tuned over a wide range by modifying the ligand structure or the surrounding environment. nih.govnih.gov

Table 2: Factors Influencing the Redox Potential of Cobalt Complexes

| Factor | Effect on Co(II)/Co(III) Potential | Rationale | Source |

| Electron-donating ligands | Anode shift (more positive) | Stabilizes the Co(III) oxidation state. | gfmoorelab.com |

| Electron-withdrawing ligands | Cathode shift (more negative) | Stabilizes the Co(II) oxidation state. | gfmoorelab.com |

| Proximal Lewis acidic cations | More positive potential | Electrostatic effects from the additional cationic charge. | nih.gov |

| Steric strain | Varies | Strain can preferentially stabilize the geometry of either the Co(II) or Co(III) state. | nih.gov |

Formation of Multi-nuclear and Polymeric Architectures

Carboxylate ligands like neoundecanoate are well-known for their ability to act as bridging ligands, connecting multiple metal centers to form multi-nuclear or polymeric structures. This bridging capability allows for the construction of diverse coordination architectures. The combination of anionic chelate ligands with detachable neutral co-ligands around a cobalt(II) center is a strategy for generating catalytically active materials. rsc.org

In the context of this compound, the carboxylate group can adopt several bridging modes, such as the common syn-syn "paddlewheel" conformation, which leads to the formation of dinuclear units. These dinuclear building blocks can then self-assemble into higher-order structures, including one-dimensional chains, two-dimensional layers, or three-dimensional metal-organic frameworks (MOFs).

The formation of such architectures is influenced by factors like the solvent, temperature, and the presence of ancillary ligands. Magnetic studies on related multi-nuclear cobalt complexes have revealed interesting magnetic exchange interactions between the metal centers, which can be either ferromagnetic or antiferromagnetic, mediated by the bridging ligands. d-nb.info The specific nature of the neoundecanoate ligand, with its bulky tertiary alkyl group, would likely influence the packing of these polymeric structures and could be used to tune their solubility and material properties.

Catalytic Efficacy and Mechanistic Insights

Oxidation Catalysis by Cobalt(2+) Neoundecanoate

This compound is recognized for its significant catalytic activity in various oxidation reactions. americanelements.com As a cobalt carboxylate, it functions as a catalyst in commercial processes for the oxidation of alkanes, which typically require elevated temperatures and pressures. epa.gov The role of the metal ion in these processes often involves the decomposition of hydroperoxides that are formed in radical-chain reactions. epa.gov The catalytic utility of cobalt compounds extends to the selective oxidation of various hydrocarbons and organic substrates.

Cobalt-based catalysts, including cobalt carboxylates, are effective in promoting the oxidation of a range of organic compounds. For instance, cobalt catalysts are employed in the selective oxidation of arylalkanes like ethylbenzene (B125841) to acetophenone. mdpi.com Similarly, they have been studied in the aerobic liquid-phase oxidation of cumene. nih.gov The catalytic activity of cobalt(II) salts is also evident in the oxidation of alkanes such as cyclohexane (B81311) and adamantane, converting them into their corresponding alcohols and ketones. epa.gov

Beyond hydrocarbons, the catalytic action of cobalt(II) extends to other organic functional groups. Research has demonstrated its efficacy in the oxidation of aldehydes to carboxylic acids and the conversion of secondary alcohols to carbonyl compounds. researchgate.netresearchgate.net Metal-organic frameworks incorporating cobalt have also been shown to catalyze the oxidative dehydrogenation of propane (B168953) to propene at relatively mild temperatures. nih.gov

| Substrate Class | Specific Example | Primary Product(s) | Reference |

|---|---|---|---|

| Alkanes | Cyclohexane, Propane | Alcohols, Ketones, Propene | epa.govnih.gov |

| Arylalkanes | Ethylbenzene, Cumene | Acetophenone, Cumene Hydroperoxide | mdpi.comnih.gov |

| Aldehydes | Aromatic and Aliphatic Aldehydes | Carboxylic Acids | researchgate.net |

| Alcohols | Secondary Alcohols | Carbonyl Compounds (Ketones) | researchgate.net |

This compound is a highly effective drying agent, or siccative, for alkyd-based paints, coatings, and inks. americanelements.comumicore.com The drying of these coatings is an oxidative chemical process where cobalt carboxylates act as primary catalysts. umicore.com The mechanism involves several key stages.

Initially, the cobalt drier, which exists in both Co(II) and Co(III) valence states, forms coordination complexes with oxygen and the polyunsaturated ester binders in the coating. semanticscholar.org This complex formation facilitates the absorption of atmospheric oxygen at the surface of the coating. semanticscholar.orgdurachem.com The presence of the cobalt catalyst significantly lowers the activation energy required for this oxygen uptake. semanticscholar.org For instance, the activation energy for oxygen uptake by a polyunsaturated ester in the presence of cobalt is reported to be 1.3 kcal/mole, compared to 10.8 kcal/mole without the catalyst. semanticscholar.org

Following oxygen absorption, the process proceeds through three overlapping sub-stages:

Hydroperoxide Formation: The activated oxygen reacts with the alkyd resins to form hydroperoxides.

Hydroperoxide Decomposition: Cobalt catalysts are crucial in this step, promoting the decomposition of hydroperoxides into free radicals. umicore.com

Polymerization/Cross-linking: These free radicals initiate a chain reaction, leading to the polymerization and cross-linking of the alkyd polymer network. This creates a solid, dry film. umicore.comsemanticscholar.org

Cobalt driers are considered true catalysts as they facilitate the reaction without becoming permanently incorporated into the molecular structure of the final film. Their primary role is to accelerate the decomposition of hydroperoxides, ensuring rapid surface drying. umicore.com

Polymerization Processes Mediated by this compound

Cobalt compounds, including neodecanoate salts, are versatile mediators in various polymerization reactions. They offer mechanisms for controlling key polymer characteristics and are used in the synthesis of important materials like synthetic rubbers. nbinno.comwikipedia.org

Cobalt(II) complexes are highly efficient catalysts for a process known as catalytic chain transfer (CCT) in free-radical polymerization. wikipedia.orgresearchgate.net CCT is a method used to control the molecular weight of polymers by introducing a process that shortens polymer chains. wikipedia.org

The fundamental mechanism of CCT involves the transfer of a hydrogen atom from the growing polymer radical to the cobalt(II) center. wikipedia.orgwikipedia.org This reaction terminates the growth of that specific polymer chain, leaving a vinyl end-group on the polymer, and forms a cobalt-hydride species. wikipedia.orgwikipedia.org The cobalt-hydride intermediate then reacts with a monomer molecule to initiate a new polymer chain, thus regenerating the active catalyst and completing the catalytic cycle. wikipedia.org This process is an alternative to using stoichiometric chain transfer agents, offering a more efficient, catalytic approach. researchgate.net

A primary application of cobalt-mediated polymerization and catalytic chain transfer is the control over polymer molecular weight. google.comnih.gov By efficiently terminating growing chains and initiating new ones, CCT is a powerful technique for producing polymers with lower molecular weights than would be achieved in its absence. wikipedia.orgresearchgate.net This control is essential for tailoring polymers to specific applications. google.com Cobalt-mediated radical polymerization (CMRP) is recognized as a robust method for synthesizing polymers with not only controlled molecular weight but also low dispersity (a narrow molecular weight distribution). nih.govbohrium.com

Beyond molecular weight, cobalt catalysts can also exert control over the polymer's microstructure. In the stereospecific polymerization of butadiene, cobalt neodecanoate is used to achieve the desired cis-1,4-polybutadiene structure, which is critical for imparting the rubber with its characteristic properties of high resilience and abrasion resistance. nbinno.com The specific structure of the cobalt complex can also influence the properties of the resulting polymer; for example, more sterically hindered cobalt catalysts have been shown to produce higher molecular weight polyethylene (B3416737). mdpi.comnih.gov

| Polymerization Process | Effect of Cobalt Catalyst | Resulting Polymer Property | Reference |

|---|---|---|---|

| Catalytic Chain Transfer (CCT) | Facilitates H-atom transfer from growing chain | Reduced/controlled molecular weight | wikipedia.orgresearchgate.net |

| Cobalt-Mediated Radical Polymerization (CMRP) | Reversible termination/degenerative transfer | Controlled molecular weight and narrow dispersity | nih.govbohrium.com |

| Stereospecific Polymerization | Directs monomer insertion | Controlled microstructure (e.g., high cis-1,4 content) | nbinno.com |

| Olefin Polymerization (Ethylene) | Steric hindrance of ligand | Higher molecular weight polyethylene | mdpi.comnih.gov |

This compound and related cobalt complexes are effective catalysts for olefin polymerization. A significant industrial application is the synthesis of polybutadiene (B167195) rubber (PBR), a critical component in tire manufacturing. nbinno.com In this process, cobalt neodecanoate acts as a catalyst or catalyst precursor for the stereospecific polymerization of butadiene monomers. nbinno.com

The utility of cobalt catalysts extends to other olefins as well. Various cobalt(II) complexes have been developed and investigated for the polymerization of isoprene (B109036) and ethylene (B1197577). mdpi.comresearchgate.netnih.gov For example, 2,6-bis(imino)pyridylcobalt(II) complexes, when activated, show high activity in ethylene polymerization, producing highly linear polyethylene. researchgate.netmdpi.com Similarly, cobalt complexes with pyridine–oxime ligands have demonstrated very high activity for isoprene polymerization, yielding high molecular weight polyisoprene with a cis-1,4-enriched microstructure. nih.gov These applications highlight the role of cobalt catalysts in producing a variety of essential polymers. nbinno.comrsc.org

Photoreactivity and Photocatalytic Properties

Degradation of Organic Pollutants via Cobalt-based Catalysts

Cobalt-based catalysts, particularly cobalt-containing metal-organic frameworks (MOFs), have demonstrated significant potential in the photocatalytic degradation of organic pollutants found in wastewater. mdpi.comrsc.orgrsc.org These materials are valued for their high efficiency and potential for reuse. mdpi.com The photocatalytic process is initiated by the generation of charge carriers (electrons and holes) under light irradiation. mdpi.com

The mechanism in cobalt-based systems often involves the cobalt centers acting as active sites. mdpi.com For instance, in some cobalt MOFs like ZIF-67, photo-excited electrons can be transferred from the organic linker to the cobalt clusters. mdpi.com This process facilitates the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are responsible for the breakdown of organic pollutants. mdpi.com The cobalt centers can promote the formation of these radicals by interacting with water molecules and oxygen. mdpi.com

Cobalt-based MOFs have been successfully used to degrade various organic dyes, including methylene (B1212753) blue, methyl orange, and rhodamine B, often achieving degradation efficiencies of over 90%. mdpi.comrsc.org In some systems, the catalytic activity is further enhanced by activating agents like peroxymonosulfate (B1194676) (PMS), where the cobalt catalyst activates PMS to produce sulfate (B86663) (SO₄⁻•) and hydroxyl (•OH) radicals, which are potent oxidizing agents for contaminant removal. rsc.org The stability and reusability of these heterogeneous catalysts are key advantages, with some demonstrating consistent performance over multiple cycles. rsc.orgrsc.org

| Catalyst Type | Pollutant | Degradation Efficiency | Reference |

| Co-MOF (Cu-ZIF-9-ica) | Methylene Blue | 94% in 45 min | rsc.org |

| Co-MOF (Co₃-btca) | Methyl Violet | 99.78% in 9 min | rsc.org |

| Co-MOF (Co₃-btca) | Rhodamine B | 99.58% in 15 min | rsc.org |

| Supported Co Catalyst | Dyes and Phenol | Effective at ambient temp. | nih.gov |

Advanced Catalytic Transformations

Hydrosilylation of Unsaturated Compounds

Cobalt-catalyzed hydrosilylation of unsaturated compounds, such as alkenes and alkynes, is a prominent method for synthesizing vinylsilanes and other silyl-hydrocarbons. rsc.orgnih.gov This transformation is significant for creating value-added building blocks for further chemical synthesis. rsc.org In recent years, catalyst systems based on earth-abundant cobalt have emerged as a cost-effective alternative to those using precious metals. rsc.orgresearchgate.net

A range of cobalt(II) precursors, including cobalt carboxylates like cobalt(II) acetate (B1210297), have been employed. nih.govrsc.org These systems often require activation, sometimes in the presence of a ligand, to form the catalytically active species. rsc.orgnih.gov The choice of ligand is crucial as it can control the regioselectivity of the reaction, directing the silyl (B83357) group to a specific position on the unsaturated bond. rsc.org For example, using bidentate phosphine (B1218219) ligands with a cobalt catalyst can lead to the formation of (E)-β-vinylsilanes, while bipyridine ligands can yield α-vinylsilanes. rsc.org

The catalytic cycle is often proposed to involve either a Chalk-Harrod or a modified Chalk-Harrod mechanism, proceeding through cobalt-hydride or cobalt-silyl intermediates. rsc.org These catalysts have shown high efficiency and selectivity for a broad scope of substrates, including those with various functional groups. researchgate.netnih.gov

| Cobalt Pre-catalyst | Ligand Type | Substrate | Product Selectivity | Reference |

| Co(OAc)₂·4H₂O | Bidentate Phosphine | Alkynes | (E)-β-vinylsilanes | rsc.org |

| Co(OAc)₂·4H₂O | Bipyridine | Alkynes | α-vinylsilanes | rsc.org |

| Co(II) Chloride Complex | Benzimidazole-imine | Alkynes | α-vinylsilanes | nih.gov |

| Cobalt Carboxylate | Isocyanide | Alkenes | High Efficiency (TON >10³) | nih.gov |

Biomimetic Oxidative Coupling Reactions

Cobalt(II) complexes are utilized as catalysts in biomimetic oxidative coupling reactions, which mimic the function of metalloenzymes in biological systems. These reactions are essential for synthesizing complex organic molecules from simpler precursors. The design of the coordination environment around the cobalt(II) center, including the chelate character and charge of the ligands, plays a critical role in the catalyst's activity. rsc.org

In modeling the oxidative coupling of o-aminophenol, studies have shown that the geometry of the cobalt active site influences catalytic efficiency. rsc.org It has been suggested that a combination of anionic chelate ligands with easily detachable, neutral co-ligands can generate a more successful catalyst. rsc.org In some multinuclear cobalt complexes, dissociation in solution generates a common mononuclear cobalt species that is identified as the sole active catalyst responsible for the biomimetic behavior. rsc.org

These catalytic systems can be used for various C-H functionalization strategies, such as the multicomponent oxidative cross-coupling between different amines and sodium azide (B81097) to create biologically active benzimidazole (B57391) scaffolds. nih.gov The development of heterogeneous and magnetically retrievable catalysts, such as cobalt ferrite (B1171679) nanoparticles on MOFs, enhances the practical application of these reactions by allowing for easy catalyst recovery and recycling. nih.gov

Catalyst Stability, Deactivation, and Regeneration Strategies

The long-term stability of cobalt catalysts is a critical factor for their industrial viability. researchgate.netmdpi.com Catalyst deactivation can occur through several mechanisms, including poisoning, fouling (e.g., carbon deposition), thermal degradation (sintering), and oxidation of the active cobalt metal. mdpi.comkaust.edu.sa For instance, in Fischer-Tropsch synthesis, carbon deposition and re-oxidation of cobalt metal are considered primary long-term deactivation mechanisms. mdpi.com In ammonia (B1221849) synthesis, the sintering of cobalt particles at high temperatures is a likely cause for a gradual loss of activity over time. mdpi.com

The structural properties of the catalyst, such as the specific surface area and the morphology of the cobalt particles, are crucial for maintaining high activity. mdpi.com Studies on highly active promoted cobalt catalysts for ammonia synthesis have shown them to be resistant to high temperatures, with minimal changes in their structural and chemisorption properties even after prolonged heating. researchgate.netmdpi.com This suggests that stable operation is possible within specific temperature ranges without significant loss of catalytic properties. researchgate.netmdpi.com

Regeneration of deactivated cobalt catalysts is economically necessary to extend their operational lifetime. mdpi.com Common regeneration strategies aim to reverse the deactivation processes. These methods are often described in patent literature and typically involve a multi-step process: mdpi.comgoogle.com

Wax Removal/Cleaning: In processes where heavy hydrocarbons are produced, the catalyst is first treated to remove waxy byproducts. google.com

Oxidation: The catalyst is treated with an oxidizing agent, such as air or diluted oxygen, often at elevated temperatures (e.g., 150°C to 400°C). google.com This step is primarily aimed at burning off carbon deposits (coke). mdpi.comkaust.edu.sa

Reduction: Following oxidation, the cobalt oxide is reduced back to its active metallic state, typically using a hydrogen-containing gas. mdpi.comgoogle.com

These regeneration cycles can effectively restore catalyst activity, although sometimes not completely to the initial level. researchgate.net The effectiveness of regeneration depends on the nature of the deactivation and the specific conditions applied. mdpi.comresearchgate.net

Advanced Material Science Applications

Pigment and Colorant Technology

The vibrant and stable colors produced by cobalt compounds have been utilized for centuries. stanfordmaterials.com Cobalt(2+) neoundecanoate contributes to this legacy, finding application in modern pigment and colorant technologies.

This compound, a type of cobalt carboxylate, is integrated into various formulations to impart color and other desirable properties. compositesone.com In the realm of paints, varnishes, and inks, it functions as a "drying agent," catalyzing the oxidative cross-linking of drying oils, which accelerates the drying process. compositesone.com

In the plastics industry, cobalt compounds are used to provide durable and brilliant colors. stanfordmaterials.com this compound can be incorporated into plastic formulations to achieve specific colorations, often in shades of blue. americanelements.com Its use as a colorant is valued for the stability and permanence of the resulting color. stanfordmaterials.com The integration of cobalt-based pigments is crucial in applications where long-lasting, vibrant aesthetics are required, such as in automotive coatings and fine art materials. stanfordmaterials.com

Below is a table summarizing the applications of this compound in various formulations:

Applications of this compound in Formulations

| Formulation | Function | Primary Benefit |

|---|---|---|

| Paints and Varnishes | Drying Agent (Drier) | Accelerates the curing process through oxidation of oils. compositesone.com |

| Inks | Drying Agent (Drier) | Promotes faster drying times. compositesone.com |

| Plastics | Colorant/Pigment | Provides stable and vibrant blue coloration. stanfordmaterials.comamericanelements.com |

| Unsaturated Polyester (B1180765) Resins | Promoter/Accelerator | Initiates gel and cure in combination with organic peroxides. compositesone.com |

The characteristic colors of cobalt(II) pigments, which can range from pink and violet to green and deep blue, are a result of the electronic transitions within the d-orbitals of the Co²⁺ ion. stanfordmaterials.comscielo.br The absorption of specific wavelengths of light by these electrons dictates the observed color. stanfordmaterials.com

The final color and optical properties of a cobalt-based pigment are heavily influenced by the coordination chemistry and the crystal structure of the compound. scielo.br The insertion of the Co²⁺ ion into different crystal lattices, such as those of magnesium oxide (pink), aluminum oxide (blue), or zinc oxide (green), results in distinct colors. scielo.brresearchgate.net The geometry of the cobalt ion's coordination environment (e.g., tetrahedral or octahedral) plays a crucial role in determining the electronic transitions and thus the resulting hue. scielo.br For instance, a broad absorption band between 500 and 675 nm is characteristic of a distorted tetrahedral structure, leading to a blue color. scielo.br

The following table details the relationship between the host matrix and the resulting color of Cobalt(II) pigments.

Color of Cobalt(II) Pigments in Different Host Matrices

| Host Matrix | Resulting Pigment Color | Coordination Environment Influence |

|---|---|---|

| Aluminum Oxide (Al₂O₃) | Blue | Distorted tetrahedral geometry of Co²⁺ ions. scielo.br |

| Zinc Oxide (ZnO) | Green | Distorted tetrahedral geometry of Co²⁺ ions. scielo.br |

| Magnesium Oxide (MgO) | Pink | Specific color-related parameters associated with the periclase structure. scielo.br |

Lubricant Additive Performance Enhancement

This compound and related cobalt compounds are utilized as additives in lubricants to enhance their performance, particularly in reducing friction and wear.

Anti-wear additives function by forming a protective layer on metal surfaces, which is crucial under boundary lubrication conditions where direct metal-to-metal contact can occur. precisionlubrication.com These additives, often polar molecules, attach to the metal surface. cobaltlubricants.com

In the case of cobalt-containing additives, the mechanism involves a chemical reaction with the metal surface, especially at elevated temperatures caused by pressure and friction. cobaltlubricants.com This reaction forms a sacrificial, soap-like film of organo-metallic salts on the surfaces. cobaltlubricants.com This film acts as a barrier, reducing friction and preventing direct contact between the asperities of the rubbing surfaces, thereby minimizing wear and scoring. cobaltlubricants.com The effectiveness of these additives is dependent on their ability to form and maintain this protective tribofilm under operational stresses. rumanza.com

Polymer Modification and Curing Acceleration

This compound serves as a critical component in the curing of various polymers, acting as an accelerator or promoter. compositesone.com It is particularly effective in the room-temperature curing of unsaturated polyester and vinyl ester resins. romar-voss.nlmuskanenterprise.com

The curing process of these resins involves a free-radical polymerization mechanism, which is initiated by organic peroxides. up-resin.com Cobalt carboxylates, such as cobalt neodecanoate, accelerate this process by facilitating the decomposition of the peroxide initiator to generate free radicals. isatis.netpatchamltd.com The cobalt ions (Co²⁺ and Co³⁺) participate in a redox cycle that promotes the formation of these crucial radical species, which then initiate the polymerization and cross-linking of the resin chains. isatis.net This acceleration allows for a controlled and efficient curing process at ambient temperatures. muskanenterprise.com The concentration of the cobalt accelerator is a critical parameter that must be carefully controlled to achieve the desired curing characteristics and final properties of the polymer. isatis.net

Role in Polymer Degradation Processes

While polymers are valued for their durability, their persistence in the environment is a significant concern. This compound can be employed as a pro-oxidant additive to promote the degradation of certain plastics. americanelements.comucl.ac.uk

Pro-oxidant additives, which are often transition metal salts like cobalt carboxylates, act as catalysts in the oxidative degradation of polymers such as polyethylene (B3416737) and polypropylene. ucl.ac.uk This process is typically initiated by exposure to UV light or heat. ucl.ac.uk The cobalt ions facilitate the formation of reactive radical species that attack the polymer chains, leading to chain scission and a reduction in molecular weight. ucl.ac.uk This initial abiotic degradation makes the polymer more susceptible to subsequent biodegradation by microorganisms. nih.gov The use of such additives is intended to create plastics that have a controlled lifespan and will degrade more readily in the environment. biodeg.org

Integration into Emerging Materials Technologies

Potential in Energy Storage Materials (General Cobalt Compounds)

Cobalt compounds are integral to the advancement of energy storage technologies, particularly in the domain of lithium-ion batteries. noahchemicals.comeszoneo.com While specific research on this compound in this application is not widely documented, the general roles of cobalt compounds in battery cathodes provide a strong indication of their potential. Cobalt is a critical component in the cathode materials of many lithium-ion batteries, such as Lithium Cobalt Oxide (LiCoO2), Nickel-Cobalt-Manganese (NCM), and Nickel-Cobalt-Aluminum (NCA). noahchemicals.comsustainability-directory.com

The primary function of cobalt in these systems is to stabilize the layered structure of the cathode. sustainability-directory.com This structural stability is crucial for preventing the degradation of the cathode material during repeated charging and discharging cycles, which in turn extends the battery's lifespan. eszoneo.comsustainability-directory.com The inclusion of cobalt enhances several key performance metrics of batteries. eszoneo.com

Key contributions of cobalt compounds in battery technology include:

Increased Energy Density : Cobalt's presence in the cathode allows for a higher concentration of lithium ions to be stored, leading to more energy stored per unit of volume or weight. noahchemicals.comeszoneo.comeszoneo.com This is a critical factor for applications in portable electronics and electric vehicles. noahchemicals.comsustainability-directory.com

Enhanced Thermal Stability : Cobalt improves the thermal stability of the battery, reducing the risk of overheating and thermal runaway, which is a significant safety concern. noahchemicals.comeszoneo.comeszoneo.com

Improved Cycle Life : By maintaining the structural integrity of the cathode, cobalt compounds enable the battery to endure more charge-discharge cycles before a significant loss in capacity occurs. eszoneo.comeszoneo.com

Higher Charge and Discharge Rates : Cobalt contributes to better electronic and ionic conductivity, facilitating faster charge and discharge capabilities. noahchemicals.comresearchgate.net

The electrochemical properties of cobalt also influence the battery's operating voltage; a higher voltage translates to greater power delivery, essential for high-performance applications. sustainability-directory.com Although challenges related to cobalt's cost and supply chain exist, its unique properties in enhancing battery performance solidify its importance in the ongoing development of next-generation energy storage solutions. noahchemicals.comresearchgate.net

| Property Enhanced by Cobalt | Mechanism/Benefit | Primary Application Impact |

|---|---|---|

| Energy Density | Allows for higher lithium-ion intercalation in the cathode structure. eszoneo.comsustainability-directory.comeszoneo.com | Longer device operation, extended electric vehicle range. noahchemicals.com |

| Thermal Stability | Reduces the risk of overheating and thermal runaway. noahchemicals.comeszoneo.comeszoneo.com | Improved safety for all battery applications. noahchemicals.com |

| Cycle Life | Stabilizes the cathode structure, minimizing degradation over repeated cycles. eszoneo.comsustainability-directory.com | Increased lifespan of batteries in electronics and vehicles. eszoneo.com |

| Power Delivery | Contributes to higher operating voltage and better conductivity. sustainability-directory.comresearchgate.net | Enhanced performance for high-demand applications like power tools and EVs. sustainability-directory.com |

Application in Crosslinked Photopolymer Systems

The role of cobalt complexes in polymerization processes, particularly in radical polymerization, suggests potential applications for compounds like this compound in the formulation of crosslinked photopolymer systems. Cobalt-Mediated Radical Polymerization (CMRP) is a controlled polymerization method that utilizes cobalt complexes to regulate the growth of polymer chains. researchgate.net This control is crucial for creating well-defined polymers and complex architectures like those found in crosslinked systems. researchgate.net

Photopolymerization involves using light to initiate a polymerization reaction, leading to the formation of a crosslinked polymer network. Cobalt complexes can play a role in such systems, acting as catalysts that can be activated by light. researchgate.net The use of photoinduced CMRP has been demonstrated with complexes like (Co(acac)2), which can control the polymerization of monomers under UV irradiation. researchgate.net This process allows for the synthesis of well-defined homopolymers and copolymers under mild conditions. researchgate.net

A significant advantage of using cobalt-mediated processes in photopolymerization, especially in continuous flow reactors, is the ability to accelerate the reaction rates while maintaining control and avoiding the formation of undesirable cross-linked side-products that can occur in batch processes. researchgate.net The stabilization of nanoparticles within microgels, which are cross-linked polymeric networks, is another area where cobalt's properties are beneficial. nih.gov The microgel structure, containing electron donor sites, can stabilize cobalt nanoparticles, enhancing their catalytic performance. nih.gov

While direct studies specifying this compound in these systems are limited, the established catalytic activity of other cobalt(II) complexes in controlled radical polymerization provides a strong basis for its potential utility in developing advanced crosslinked photopolymer materials. researchgate.netacs.org

Surface Chemistry and Adhesion Promotion

This compound is well-established as a highly effective adhesion promoter, particularly in rubber technology. nbinno.comshepchem.com Its primary application is to enhance the bond between rubber compounds and reinforcing materials, most notably brass-coated steel tire cord. nbinno.comshepchem.com This function is critical for the durability, performance, and safety of radial tires, as well as other industrial rubber goods like conveyor belts. nbinno.com

The mechanism of adhesion promotion involves complex interfacial chemistry at the rubber-steel interface. The cobalt compound, when incorporated into the rubber wire coat compound, facilitates a strong and durable bond that can withstand the harsh conditions experienced during a tire's operational life, including exposure to heat and moisture. shepchem.com Cobalt neodecanoate helps to initiate and maintain this long-term adhesion. shepchem.com

In the late 20th century, synthetic cobalt adhesion promoters based on neodecanoic acid, such as Cobalt Neodecanoate (20.5% cobalt) and the related Cobalt Boro-Neodecanoate (22.5% cobalt), began to replace earlier materials like cobalt naphthenates and stearates. shepchem.com These neodecanoate-based promoters offered several advantages, including higher metal content, which provided a more cost-effective delivery of the active cobalt component. shepchem.com They are also designed as free-flowing materials with softening points suitable for easy incorporation into rubber compounds during mixing processes. shepchem.com

| Compound | Typical Cobalt Content | Primary Function | Key Application | Advantages over Predecessors |

|---|---|---|---|---|

| This compound | 20.5% shepchem.com | Rubber Adhesion Promoter nbinno.comshepchem.com | Bonding rubber to steel tire cord. nbinno.comshepchem.com | Higher metal content, cost-effective, easy incorporation. shepchem.com |

| Cobalt Boro-Neodecanoate | 22.5% shepchem.com | Enhanced Adhesion Promoter shepchem.com | Radial tires, industrial rubber goods. nbinno.comcomarchemicals.com | Excellent adhesion under severe aging conditions. comarchemicals.com |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the coordination environment of the neoundecanoate ligand to the cobalt(II) center. The analysis of vibrational modes, particularly those of the carboxylate group, offers significant insights into the metal-ligand bonding.

In metal carboxylates, the symmetric (νs) and asymmetric (νas) stretching vibrations of the COO⁻ group are of particular diagnostic importance. The frequency separation between these two bands (Δν = νas - νs) is a well-established criterion for determining the coordination mode of the carboxylate ligand. 911metallurgist.comnih.gov Generally, a larger separation is indicative of a monodentate coordination, while a smaller separation suggests a bidentate or bridging mode. 911metallurgist.comnih.govunimelb.edu.au

| Coordination Mode | Δν (νas - νs) (cm⁻¹) | Description |

| Ionic | ~160 - 220 | Little covalent character between metal and carboxylate. |

| Monodentate | > 200 | One oxygen atom of the carboxylate coordinates to the metal center. |

| Bidentate (Chelating) | < 150 | Both oxygen atoms of the carboxylate coordinate to the same metal center. |

| Bidentate (Bridging) | ~140 - 200 | The carboxylate group bridges two different metal centers. |

This table provides generalized ranges for carboxylate coordination modes based on IR spectroscopy.

For Cobalt(2+) neoundecanoate, the FTIR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretches of the carboxylate group. The exact positions of these bands would elucidate the specific coordination geometry of the neoundecanoate ligands around the cobalt ion. In addition to the carboxylate vibrations, characteristic bands for the C-H stretching and bending vibrations of the aliphatic neoundecanoate chain would also be present.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for studying the Co-O stretching vibrations, which are often weak in the infrared spectrum. nih.gov The Raman spectrum of this compound would be expected to show bands corresponding to the symmetric COO⁻ stretch, as well as various C-C and C-H vibrations within the ligand backbone.

The primary sites of ligand-metal coordination in this compound are the oxygen atoms of the carboxylate group. The shifts in the vibrational frequencies of the C=O and C-O bonds of the carboxylate group upon coordination to the cobalt(II) ion are direct evidence of this interaction. By analyzing the Δν value, the specific manner in which the carboxylate group binds to the cobalt center—whether as a monodentate, bidentate chelating, or bridging ligand—can be inferred. This information is crucial for building a complete picture of the compound's molecular structure.

Electronic Spectroscopy (UV-Vis, DRS-UV) for Electronic Transitions and Coordination Geometry Assignment

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) and Diffuse Reflectance UV-Vis (DRS-UV) spectroscopy, provides valuable information about the d-d electronic transitions of the cobalt(II) ion and the coordination geometry of the complex. The color of cobalt(II) complexes is a direct result of these transitions. uwimona.edu.jm

Cobalt(II) is a d⁷ ion and typically forms either octahedral or tetrahedral complexes, which have distinct electronic spectra. jetir.orgnih.gov Octahedral Co(II) complexes are generally pink or reddish and exhibit three spin-allowed d-d transitions. jetir.orgnih.gov Tetrahedral Co(II) complexes are typically intensely blue and also show three spin-allowed transitions, but at different energies. uwimona.edu.jmjetir.org

| Geometry | Transition | Typical Wavenumber (cm⁻¹) | Color |

| Octahedral (Oh) | ⁴T₁g(F) → ⁴T₂g(F) (ν₁) | 8,000 - 10,000 | Pink/Red |

| ⁴T₁g(F) → ⁴A₂g(F) (ν₂) | 16,000 - 18,000 | ||

| ⁴T₁g(F) → ⁴T₁g(P) (ν₃) | 19,000 - 22,000 | ||

| Tetrahedral (Td) | ⁴A₂(F) → ⁴T₂(F) (ν₁) | Not typically observed in visible | Blue |

| ⁴A₂(F) → ⁴T₁(F) (ν₂) | 5,000 - 8,000 | ||

| ⁴A₂(F) → ⁴T₁(P) (ν₃) | 14,000 - 17,000 |

This table summarizes the expected electronic transitions for high-spin Co(II) in different coordination environments.

The UV-Vis spectrum of this compound would allow for the determination of its coordination geometry. The number, position, and intensity of the absorption bands would confirm whether the cobalt(II) center is in an octahedral or tetrahedral environment provided by the neoundecanoate ligands.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray diffraction (XRD) is the most definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Both powder XRD and single-crystal XRD can provide detailed information about the crystal structure of this compound.

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a sample and to determine its purity. The diffraction pattern obtained is a fingerprint of the crystalline material.

From the analysis of XRD data, the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., triclinic, monoclinic, orthorhombic, etc.) can be determined. This information is fundamental to describing the crystalline nature of the compound. For instance, the crystal structures of isostructural nickel(II) and cobalt(II) 2,6-naphthalenedicarboxylate tetrahydrate have been solved, revealing a triclinic crystal system. iucr.org

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| [Co(C₁₂H₆O₄)(H₂O)₄] | Triclinic | 10.1855 | 10.8921 | 6.2908 | 98.519 | 87.563 | 108.304 |

This table presents the lattice parameters for a related cobalt(II) carboxylate complex as an example. iucr.org

Magnetic Resonance Techniques (EPR) for Spin State Analysis and Electronic Environment

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that is sensitive to paramagnetic species, making it an excellent tool for studying Co(II) complexes, which have a d⁷ electronic configuration and are typically high-spin (S = 3/2). osti.govmarquette.edu The EPR spectrum provides information about the spin state of the cobalt ion and the nature of its electronic environment.

The EPR spectra of high-spin Co(II) are often complex and can be challenging to interpret due to large g-anisotropy and zero-field splitting. marquette.eduresearchgate.net However, the features of the spectrum, such as the effective g-values, can provide insights into the symmetry of the coordination environment. marquette.edu For a high-spin Co(II) ion, the EPR spectrum is typically analyzed using an effective spin S' = 1/2 formalism. acs.org

The spin state of Co(II) in this compound is expected to be high-spin (S = 3/2), as is common for Co(II) complexes with carboxylate ligands. The EPR spectrum would be expected to exhibit broad signals characteristic of a high-spin d⁷ system. Analysis of the spectrum, potentially at different frequencies (X-band, Q-band), could provide more detailed information on the magnetic parameters, including the g-tensor and zero-field splitting parameters, which are sensitive to the coordination geometry and the nature of the cobalt-ligand bonds. osti.govacs.org

Thermal Analysis (TG-DTG, TG-DSC) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) are pivotal in understanding the thermal behavior of this compound. iitk.ac.innih.gov TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition patterns. semanticscholar.org The DTG curve, being the first derivative of the TGA curve, helps in identifying the temperature at which the rate of mass loss is maximum. nih.gov DSC, on the other hand, measures the difference in heat flow between a sample and a reference as a function of temperature, revealing information about phase transitions such as melting and decomposition. iitk.ac.in

For cobalt-containing complexes, thermal decomposition often occurs in multiple steps. researchgate.net In a typical analysis of a cobalt carboxylate complex under an inert atmosphere, the initial weight loss may correspond to the removal of any coordinated or lattice water molecules. Subsequent decomposition stages would involve the breakdown of the organic ligand, in this case, the neoundecanoate moiety. The final residue at high temperatures is generally expected to be a cobalt oxide. researchgate.net The specific temperature ranges for these decomposition steps are characteristic of the compound's thermal stability.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a TG-DTG and TG-DSC analysis of this compound.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) (TG) | Peak Temperature (°C) (DTG) | Heat Flow (DSC) | Probable Assignment |

| 1 | 100-150 | ~2% | 125 | Endothermic | Loss of adsorbed/hydrated water |

| 2 | 250-400 | ~70% | 320 | Exothermic | Decomposition of neoundecanoate ligands |

| 3 | >400 | ~10% | 450 | Exothermic | Further decomposition to cobalt oxide |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak with the highest m/z value often corresponds to the molecular ion (M+), which provides the molecular weight of the compound. chemguide.co.uk

The fragmentation pattern observed in the mass spectrum offers valuable structural information. acdlabs.com For this compound, fragmentation would likely involve the cleavage of the bond between the cobalt ion and the neoundecanoate ligand, as well as fragmentation within the ligand itself. The stability of the resulting fragment ions determines the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk Common fragmentation pathways for carboxylates include the loss of the entire carboxylate group or parts of the alkyl chain.

A plausible fragmentation pattern for this compound in a mass spectrometer is outlined in the table below.

| m/z Value | Proposed Fragment Ion | Description |

| [M]+ | [Co(C₁₁H₂₁O₂)₂]+ | Molecular ion |

| [M - C₁₁H₂₁O₂]+ | [Co(C₁₁H₂₁O₂)]+ | Loss of one neoundecanoate ligand |

| [C₁₁H₂₁O₂]+ | [C₁₁H₂₁O₂]+ | Neoundecanoate ligand cation |

| [C₁₀H₂₁]+ | [C₁₀H₂₁]+ | Loss of CO₂ from the neoundecanoate ligand |

| [Co]+ | [Co]+ | Cobalt ion |

Advanced Spectroscopic Probes (Magnetic Circular Dichroism) for Metal Binding Site Characterization

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for probing the electronic structure and coordination environment of the Co(2+) ion in this compound. MCD measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. mit.edunih.gov This technique is particularly sensitive to the geometry and symmetry of the metal binding site. mit.eduresearchgate.net

The MCD spectrum of a Co(2+) complex provides detailed information about the d-d electronic transitions of the cobalt ion. The number, energy, and sign of the MCD bands are characteristic of the coordination number and geometry of the Co(2+) center. nih.govresearchgate.net For instance, tetrahedral and octahedral Co(2+) complexes exhibit distinct MCD spectra. By analyzing the MCD data, it is possible to characterize the coordination environment of the cobalt ion within the neoundecanoate complex. aps.org

The following table summarizes the expected MCD spectral features for different coordination geometries of Co(2+).

| Coordination Geometry | Expected d-d Transitions | General MCD Spectral Features |

| Octahedral (Oh) | ³T₁g → ³T₂g, ³T₁g → ³A₂g, ³T₁g → ³T₁g(P) | Weaker, broader bands |

| Tetrahedral (Td) | ⁴A₂ → ⁴T₂(F), ⁴A₂ → ⁴T₁(F), ⁴A₂ → ⁴T₁(P) | More intense, distinct bands in the visible region |

Microscopic Techniques for Morphological Assessment (SEM)

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology and microstructure of solid this compound. naturalspublishing.com SEM uses a focused beam of electrons to scan the sample's surface, generating images with high resolution and depth of field. naturalspublishing.com This technique provides valuable information about the particle shape, size distribution, and surface texture of the compound. nih.govnih.gov

The morphology of cobalt compounds can vary significantly depending on the synthesis method and conditions. researchgate.netresearchgate.net SEM analysis of this compound could reveal crystalline structures, amorphous particles, or other distinct morphological features. This information is crucial for understanding the physical properties of the material and its potential applications.

Based on a comprehensive search of available scientific literature and databases, there is currently no specific published research focusing on the computational chemistry and theoretical modeling of the isolated compound "this compound" that would allow for a detailed analysis corresponding to the requested outline.

Studies employing Density Functional Theory (DFT), quantum chemical calculations, and simulations of spectroscopic properties are highly specific to the molecule under investigation. The geometry, electronic structure, and reactivity of a metal complex are determined by the precise nature of its ligands. In this case, the neoundecanoate ligand, a complex branched-chain carboxylate, would have a unique influence on the cobalt(II) center.

While computational studies have been performed on various other cobalt(II) complexes, including those with different carboxylate ligands, phthalocyanines, or Schiff bases, extrapolating that data to this compound would be scientifically inaccurate and speculative. chemrxiv.orgnih.govrsc.orgchemrxiv.orgnih.govtandfonline.comnih.govfiveable.mefiveable.memdpi.comyoutube.comcas.orgresearchgate.netu-tokyo.ac.jpnih.govarxiv.orgamanote.commdpi.comresearchgate.netresearchgate.netresearchgate.netrsc.orgyoutube.comprinceton.edunih.govnih.govnih.govrsc.orgmdpi.comrsc.orgsapub.orgmit.eduresearchgate.netnih.govmdpi.comrsc.orgrsc.orgcollectionscanada.gc.casemanticscholar.orgresearchgate.netresearchgate.netmdpi.commdpi.com

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this compound due to the absence of specific computational research on this compound in the public domain.

Computational Chemistry and Theoretical Modeling

Simulation of Spectroscopic Properties from First Principles

Computational Prediction of UV-Vis, EPR, and Magnetic Spectra

UV-Vis Spectra: The electronic absorption spectra of cobalt(II) complexes can be computationally predicted using methods such as Time-Dependent Density Functional Theory (TD-DFT). For instance, the TD-B3LYP/6-31G(d,p)[LanL2DZ] method has been used to simulate the UV-Vis spectra of cobalt complexes, identifying electronic transitions and their corresponding excitation energies. researchgate.net Such calculations can predict ligand-to-metal charge transfer (LMCT) bands and d-d transitions, which are characteristic of these compounds. researchgate.netmdpi.com For a hypothetical Cobalt(2+) neoundecanoate molecule, TD-DFT calculations could predict the absorption maxima, which are crucial for understanding its color and photochemical properties.